2-[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Description
2-[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C24H28N8 and its molecular weight is 428.544. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to have a high affinity forαvβ6 integrin . Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. The αvβ6 integrin is known to play a crucial role in wound healing and fibrosis.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that compounds with similar structures have been found to bind to their targets with a high affinity, resulting in a long dissociation half-life .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
A similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . This suggests that the compound could potentially have good bioavailability.
Result of Action
A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Action Environment
The solubility of similar compounds in saline at ph 7 suggests that the compound’s action could potentially be influenced by the ph of its environment .
Properties
IUPAC Name |
2-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N8/c1-16-12-17(2)32(29-16)23-14-22(26-18(3)27-23)30-8-10-31(11-9-30)24-20(15-25)13-19-6-4-5-7-21(19)28-24/h12-14H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYCJBHTKCLWFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=C(C=C5CCCCC5=N4)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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